Tetramethylammonium

Catalog No.
S589078
CAS No.
51-92-3
M.F
C4H12N+
M. Wt
74.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium

CAS Number

51-92-3

Product Name

Tetramethylammonium

IUPAC Name

tetramethylazanium

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

InChI

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1

InChI Key

QEMXHQIAXOOASZ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C

Neuroscience:

  • Neuromuscular Research: TMA's similarity to the neurotransmitter acetylcholine allows researchers to study its effects on neuromuscular junctions. By blocking or mimicking acetylcholine's action at these junctions, scientists can gain insights into neuromuscular function and dysfunction in diseases like myasthenia gravis .

Pharmacology and Toxicology:

  • Drug Discovery and Development: TMA serves as a valuable tool in studying the mechanisms of action of various drugs and toxins. Its interaction with different receptors and ion channels can help researchers understand how these substances affect the body .
  • Toxicity Testing: TMA's known neurotoxic effects make it useful in assessing the potential toxicity of new compounds. Researchers can observe how these compounds interact with TMA to predict their potential neurotoxicity .

Material Science and Engineering:

  • Ion Exchange Resins: TMA-based cations are incorporated into ion exchange resins. These resins have applications in water purification, chromatography, and separation processes .
  • Polymer Chemistry: TMA can be used as a counter-ion in the synthesis of specific polymers, modifying their properties and applications .

Environmental Science:

  • Microbial Ecology: TMA is produced by some marine organisms and can serve as an indicator of specific bacterial communities in the environment .
  • Environmental Toxicology: Studies explore the potential for TMA to act as an environmental contaminant and its impact on various organisms .

Tetramethylammonium, with the chemical formula N CH3 4+\text{N CH}_3\text{ }_4^+, is the simplest quaternary ammonium cation. It consists of a nitrogen atom bonded to four methyl groups, resulting in a positively charged ion. This compound is isoelectronic with neopentane and is commonly encountered in the form of various salts, such as tetramethylammonium chloride and tetramethylammonium hydroxide. The cation's tetrahedral geometry around the nitrogen atom contributes to its unique properties, including its hydrophilicity, which distinguishes it from other quaternary ammonium compounds .

, primarily through its salts. For instance:

  • Formation of Salts: Tetramethylammonium hydroxide reacts with acids to form corresponding tetramethylammonium salts. For example:
    N CH3 4++HFN CH3 4+F+H2O\text{N CH}_3\text{ }_4^++\text{HF}\rightarrow \text{N CH}_3\text{ }_4^+\text{F}^-+\text{H}_2\text{O}
  • Decomposition: Tetramethylammonium salts can decompose thermally, yielding trimethylamine and dimethyl ether as major products:
    2N CH3 4++OH2N CH3 3+MeO2+H2O2\text{N CH}_3\text{ }_4^++\text{OH}^-\rightarrow 2\text{N CH}_3\text{ }_3+\text{MeO}_2+\text{H}_2\text{O}
  • Phase Transfer Catalysis: Tetramethylammonium chloride acts as an effective phase transfer catalyst in halex reactions, facilitating the exchange of halides in organic synthesis .

Tetramethylammonium exhibits significant biological activity, particularly as a ganglion-stimulant drug. Its structural similarity to acetylcholine allows it to bind to nicotinic acetylcholine receptors, leading to stimulation of autonomic ganglia. This interaction can result in respiratory difficulties and muscular paralysis due to overstimulation . Additionally, tetramethylammonium has been shown to be readily absorbed from the gastrointestinal tract, with nearly complete absorption within 60 to 90 minutes .

Tetramethylammonium can be synthesized through various methods:

  • Methylation of Trimethylamine: The most common method involves reacting trimethylamine with methyl chloride:
    Me3N+MeClN CH3 4++Cl\text{Me}_3\text{N}+\text{MeCl}\rightarrow \text{N CH}_3\text{ }_4^++\text{Cl}^-
  • Salt Metathesis: Tetramethylammonium salts can also be prepared by salt metathesis reactions. For example, tetramethylammonium borohydride can be synthesized from tetramethylammonium hydroxide and sodium borohydride .

Tetramethylammonium and its derivatives have several applications:

  • Chemical Synthesis: Used as a phase transfer catalyst in organic reactions.
  • Pharmaceutical Research: Investigated for its effects on neurotransmitter systems.
  • Etching Agent: Tetramethylammonium hydroxide is utilized in semiconductor manufacturing as an etchant due to its ability to selectively etch silicon dioxide without damaging nitride masks .

Research has shown that tetramethylammonium interacts with various biological systems, particularly through its agonistic effects on nicotinic acetylcholine receptors. Studies indicate that prolonged exposure can lead to desensitization of these receptors, affecting nerve and muscle function . Furthermore, tetramethylammonium's absorption and distribution in biological systems have been documented, highlighting its rapid uptake and widespread distribution upon administration .

Tetramethylammonium shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its hydrophilicity and specific biological interactions. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
TetraethylammoniumN C2H5 4+\text{N C}_2\text{H}_5\text{ }_4^+Less hydrophilic; different biological activity
TetrapropylammoniumN C3H7 4+\text{N C}_3\text{H}_7\text{ }_4^+Larger alkyl groups; altered solubility properties
TrimethylamineN CH3 3\text{N CH}_3\text{ }_3Not a quaternary ammonium; volatile and basic

Tetramethylammonium's unique tetrahedral structure and hydrophilic nature set it apart from these similar compounds, influencing its reactivity and biological interactions significantly.

Tetramethylammonium (chemical formula: $$ \text{C}4\text{H}{12}\text{N}^+ $$) is the simplest quaternary ammonium cation, consisting of a central nitrogen atom bonded to four methyl groups. Its systematic IUPAC name, tetramethylazanium, reflects its azanium (protonated ammonia) core with complete methyl substitution. The cation is isoelectronic with neopentane ($$ \text{C}(\text{CH}3)4 $$), sharing a tetrahedral geometry but differing in electronic structure due to the positive charge localized on nitrogen.

The term "tetramine" has been used colloquially in toxicological literature to describe naturally occurring tetramethylammonium salts, though this name risks confusion with unrelated compounds like the rodenticide tetramethylenedisulfotetramine. The acronym "TMA" is widely accepted in pharmacological contexts but may conflict with nomenclature for other chemicals, such as 3,4,5-trimethoxyamphetamine.

Structural Isomerism

While tetramethylammonium itself lacks constitutional isomers due to its symmetrical structure, its electronic isosteres include:

  • Neopentane ($$ \text{C}(\text{CH}3)4 $$): Neutral hydrocarbon with analogous geometry
  • Phosphonium analogs: e.g., tetramethylphosphonium ($$ \text{P}(\text{CH}3)4^+ $$), differing in central atom electronegativity.

Discovery and Early Characterization in Organic Chemistry

The synthesis of tetramethylammonium salts emerged from 19th-century investigations into nitrogen alkylation. Russian chemist Nikolai Menshutkin pioneered the Menshutkin reaction (1870s), enabling quaternization of tertiary amines through alkyl halide addition:
$$
\text{Me}3\text{N} + \text{MeX} \rightarrow \text{Me}4\text{N}^+\text{X}^-
$$
This reaction became the cornerstone for producing tetramethylammonium halides, with early applications in dye chemistry and electroplating.

Key milestones in characterization include:

  • 1923: Isolation of tetramethylammonium from the sea anemone Actinia equina, marking its first identification in biological systems.
  • 1950s: X-ray crystallographic studies confirming the tetrahedral coordination of nitrogen in salts like tetramethylammonium chloride.

Natural Occurrence in Marine Organisms and Mineralogical Systems

Marine Biosynthesis

Tetramethylammonium occurs in multiple marine taxa:

OrganismTissue LocalizationProposed Function
Neptunea antiqua (whelk)Salivary glandsPredatory neurotoxin
Actinia equinaEpidermal mucusChemical defense
Cnidarian polypsNematocystsPrey immobilization

In Neptunea antiqua, tetramethylammonium concentrations reach 0.5–1.2 mg/g wet tissue, causing cholinergic toxicity in predators.

Mineralogical Occurrence

The rare sodalite-group mineral tsaregorodtsevite ($$ \text{N}(\text{CH}3)4\text{AlSi}5\text{O}{12} $$) incorporates tetramethylammonium cations within its aluminosilicate framework. First described in 1993 from the Polar Urals, its crystal structure features:

  • Orthorhombic symmetry (space group I222)
  • Lattice parameters: $$ a = 8.984 \, \text{Å}, b = 8.937 \, \text{Å}, c = 8.927 \, \text{Å} $$
  • Tetrahedral $$ \text{AlO}4 $$ and $$ \text{SiO}4 $$ units creating cavities hosting $$ \text{N}(\text{CH}3)4^+ $$ ions.

Table 1: Tsaregorodtsevite Composition

ComponentWeight %
SiO₂54.52
Al₂O₃11.76
N(CH₃)₄13.31
H₂O2.79

This mineral's stability under geological conditions demonstrates the cation's resistance to hydrolytic decomposition at neutral pH.

Synthesis and Structural Characterization

Industrial Production Methods

Modern Alkylation Processes

Contemporary synthesis employs continuous-flow reactors for Menshutkin-type reactions:
$$
\text{Me}3\text{N} + \text{MeCl} \xrightarrow{\text{EtOH, 50°C}} \text{Me}4\text{N}^+\text{Cl}^-
$$
Key process parameters:

  • Temperature: 50–80°C (avoids trimethylamine volatilization)
  • Solvent: Ethanol/water azeotrope (70% v/v)
  • Yield: 89–93% with 99.5% purity.

Alternative routes include:

  • Electrochemical methylation: Using methyl sulfate electrolytes.
  • Ion exchange: Converting tetramethylammonium hydroxide to chloride via HCl titration.

Crystallographic Studies

Salt Geometries

X-ray diffraction reveals consistent cation geometry across salts:

  • N–C bond length: 1.48–1.51 Å
  • C–N–C angles: 109.5° ± 0.3° (ideal tetrahedron).

Notable structures:

  • Tetramethylammonium auride ($$ \text{Me}_4\text{N}^+\text{Au}^- $$): Cubic lattice (a = 6.23 Å) with isolated Au⁻ ions.
  • Tetracyanohepta-2,4,6-trienide complex: Anion-cation π-stacking at 3.29 Å interplanar distance.

Functional Applications in Materials Science

Template Roles in Nanostructure Synthesis

Zeolite Fabrication

Tetramethylammonium directs MFI-type zeolite frameworks by occupying 10-membered ring channels during hydrothermal synthesis. Removal via calcination leaves mesopores with 5.5 Å diameter.

Heterometallic Ring Assembly

The cation templates octagonal {Cr₆M₂} rings (M = Zn, Mn, Ni, Co) through charge compensation and steric guidance. Magnetic studies show antiferromagnetic Cr³⁺–Cr³⁺ coupling (J = -15.2 cm⁻¹).

Electrolyte Applications

Lithium-Ion Battery Additives

Tetramethylammonium hexafluorophosphate ($$ \text{Me}4\text{N}^+\text{PF}6^- $$) enhances ionic conductivity (8.4 mS/cm at 25°C) while suppressing aluminum current collector corrosion.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz):

  • δ 3.05 ppm (s, 12H, N–CH₃).

¹³C NMR (D₂O, 100 MHz):

  • δ 53.2 ppm (N–CH₃).

Infrared Spectroscopy

Key vibrational modes (KBr pellet):

  • 3020 cm⁻¹: C–H asymmetric stretch
  • 1485 cm⁻¹: CH₃ deformation
  • 950 cm⁻¹: N–C symmetric stretch.

Tetramethylammonium represents the simplest quaternary ammonium cation, consisting of four methyl groups attached to a central nitrogen atom [1]. The preparation of tetramethylammonium compounds has been extensively studied and refined over decades, with several established methodologies forming the foundation of both laboratory and industrial synthesis approaches [1] [4].

The most fundamental and widely employed technique for tetramethylammonium synthesis involves the reaction between trimethylamine and methyl chloride [1]. This straightforward nucleophilic substitution reaction proceeds according to the following chemical equation: Me₃N + MeCl → Me₄N⁺Cl⁻, where Me represents a methyl group [1] [4]. This reaction exemplifies the classical quaternization process where a tertiary amine undergoes alkylation with an alkyl halide to form the quaternary ammonium salt [3].

Another significant preparation method involves the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst [4]. This approach offers certain advantages over traditional methods, particularly in terms of environmental considerations and reduced halide contamination in the final product [4] [5]. The reaction typically requires careful control of reaction conditions to ensure optimal yield and product purity [3] [4].

The Menschutkin reaction represents another important traditional technique for quaternary ammonium salt preparation [3]. This bimolecular nucleophilic substitution (SN2) reaction occurs between a neutral amine and an alkyl halide containing a stable, electronegative leaving group (halide) [3]. During the transition state, the breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond occur simultaneously [3]. The reaction is typically conducted in polar solvents, which stabilize the transition state and increase the reaction rate [3].

MethodDescriptionConditionsAdvantages/Challenges
Reaction of tertiary amine with alkyl halideClassical quaternization reaction where a tertiary amine reacts with an alkyl halide to form quaternary ammonium saltTypically performed in polar solvents to stabilize transition stateWell-established method; Challenge: May require purification to remove unreacted materials
Reaction of trimethylamine with methyl chlorideSpecific reaction for tetramethylammonium chloride synthesis: N(CH₃)₃ + CH₃Cl → N(CH₃)₄⁺Cl⁻Industrial process, efficient production methodHigh efficiency; Challenge: Handling of gaseous/toxic methyl chloride
Alkylation of ammonium chloride with dimethyl carbonateAlternative method using dimethyl carbonate as methylating agent in presence of ionic liquid catalystReduces halide contamination compared to alkyl halide methodsEnvironmentally friendlier; Challenge: Requires catalyst optimization
Menschutkin reactionBimolecular nucleophilic substitution (SN2) reaction between neutral amine and alkyl halide producing two ions of opposite signConducted in polar solvents (e.g., chloroform) at 50-55°CVersatile for various quaternary ammonium salts; Challenge: Side reactions possible

The choice of solvent plays a crucial role in these traditional preparation techniques [3]. Density functional theory calculations demonstrate that increasing the dielectric constant of the solvent leads to progressive lengthening of carbon-halide bonds and shortening of carbon-nitrogen bonds in the transition state moiety [3]. For instance, chloroform with its relatively low dielectric constant (ε = 4.81) may be selected when working with reactants containing carboxylic and methoxy-silane groups to minimize unwanted side reactions [3].

In laboratory settings, precipitation techniques are often employed to isolate the tetramethylammonium salt from the reaction mixture [2] [3]. The formation of charged quaternary ammonium salts with highly polar adducts in solvents like chloroform can lead to precipitation, which significantly simplifies purification [3]. When direct precipitation does not occur, additions of low polarity solvents such as hexane or diethyl ether can facilitate the precipitation of purified products [3].

Industrial-Scale Methylation Processes for Tetramethylammonium Derivatives

Industrial production of tetramethylammonium compounds necessitates efficient, cost-effective, and scalable methylation processes [8] [9]. These large-scale operations must balance production efficiency with economic viability while addressing environmental considerations and product quality requirements [8] [15].

Bulk methylation with methyl chloride represents one of the most established industrial processes for tetramethylammonium production [8] [4]. This method involves the reaction of trimethylamine with methyl chloride in specialized pressure vessels equipped with appropriate gas handling systems [8] [15]. The process is characterized by high production capacity and yield, making it a preferred choice for commercial manufacturing operations [8] [4].

An alternative industrial approach involves the use of dimethyl carbonate as a methylating agent [15] [9]. This process offers environmental advantages over traditional methods as it operates under lower pressure requirements and produces fewer harmful byproducts [15] [9]. However, concerns regarding the potential decomposition of dimethyl carbonate during the reaction process must be addressed through careful optimization of reaction conditions [15] [9].

ProcessRaw MaterialsIndustrial Scale ConsiderationsYield/Efficiency
Bulk methylation with methyl chlorideTrimethylamine, methyl chlorideHigh production capacity; Requires pressure vessels and gas handling systemsHigh yield; Established commercial process
Dimethyl carbonate methylationTertiary amine, dimethyl carbonate, ionic liquid catalystLower pressure requirements; Environmentally friendlier processModerate yield; Concerns about decomposition of dimethyl carbonate
Hydroxycarboxylic ester quaternizationTertiary amine, specific hydroxycarboxylic esterOperates at low pressure without solvent; Efficient reaction rateHigh efficiency; Avoids decomposition of starting materials
Trans-alkylation processSingle tertiary amine, hydroxycarboxylic esterAllows production of mixed quaternary ammonium salts from single amine sourceVariable yield depending on reaction conditions; Allows product diversification

Hydroxycarboxylic ester quaternization has emerged as an industrially advantageous method for producing tetramethylammonium compounds [15]. This process involves quaternizing a tertiary amine using a specific hydroxycarboxylic ester as the quaternizing agent [15]. A significant advantage of this approach is that it proceeds at a sufficient reaction rate even at low pressure and without using a solvent, thereby producing the quaternary ammonium salt of organic acid efficiently [15]. The process avoids the decomposition of starting materials, contributing to its economic viability in industrial settings [15].

The trans-alkylation process represents another innovative industrial-scale methylation approach [15]. This method allows for the production of mixed quaternary ammonium salts having different quaternary ammonium ions from a single tertiary amine source [15]. By carefully selecting reaction conditions, manufacturers can achieve product diversification from a limited range of starting materials, offering flexibility in production planning and resource utilization [15] [20].

Industrial production of tetramethylammonium chloride, a major industrial chemical, involves specialized manufacturing facilities with significant production capacities [4] [20]. For instance, major producers have initiated capacity expansions to meet growing demand, with some facilities reaching production capacities of tens of thousands of tonnes per year [20]. These expansions reflect the anticipated growth in demand for tetramethylammonium compounds, particularly in high-tech applications such as semiconductor manufacturing [20] [9].

The industrial production of tetramethylammonium hydroxide, another important derivative, often involves a two-step process [9] [5]. First, tetramethylammonium chloride is produced, followed by conversion to the hydroxide form through various methods including ion exchange or electrolysis [9] [5]. This approach allows manufacturers to leverage the established production methods for the chloride salt while meeting the specific requirements for hydroxide applications [9] [5].

Modern Electrochemical Synthesis Approaches

Electrochemical synthesis approaches have revolutionized the production of tetramethylammonium compounds, offering advantages in terms of product purity, environmental impact, and process efficiency [5] [14]. These methods utilize electrical energy to drive chemical transformations, enabling the synthesis of tetramethylammonium derivatives under controlled conditions with reduced chemical waste [5] [14].

One significant electrochemical approach involves the electrolysis of tetramethylammonium formate to produce tetramethylammonium hydroxide [5]. This process utilizes an electrolytic cell equipped with a cation exchange membrane to facilitate the conversion [5]. While this method successfully produces tetramethylammonium hydroxide solution, a notable challenge is the potential contamination of the final product with small amounts of formic acid [5].

An improved electrochemical synthesis method employs tetramethylammonium hydrogencarbonate as the starting material [5]. Electrolysis of this salt in an electrolytic cell with a cation exchange membrane yields high-purity tetramethylammonium hydroxide solution [5]. This approach offers superior results as the resulting solution is free from methanol contamination, and the process achieves high current efficiency [5]. The sufficient current efficiency is obtained as hydrogencarbonate salts are used as counter anions of tetramethylammonium salts [5].

MethodProcess DescriptionKey ParametersAdvantages
Electrolysis of tetramethylammonium formateConversion of tetramethylammonium formate to hydroxide via electrolysisCurrent efficiency, electrode material, cell designProduces tetramethylammonium hydroxide solution; Challenge: Contamination with formic acid
Electrolysis of tetramethylammonium hydrogencarbonateConversion of hydrogencarbonate salt to hydroxide via electrolysisFree from methanol contamination, high current efficiencyProduces high-purity tetramethylammonium hydroxide solution; Better current efficiency
Electrolytic cell with cation exchange membraneSeparation of cations and anions using selective membrane during electrolysisMembrane selectivity, current density, electrolyte concentrationEnables halide-free product synthesis; Selective ion transport
Electrochemical oxidative couplingFormation of tetramethyl compounds through electrochemical oxidationElectrode material, voltage, reaction temperatureEnvironmentally friendly; Suitable for industrial production

The use of electrodialysis with bipolar membrane (EDBM) represents another advanced electrochemical approach for tetramethylammonium hydroxide production [9]. This method involves the process of electrodialysis with specialized membrane configurations to achieve selective ion transport and conversion [9]. The technique is particularly valuable for producing high-purity tetramethylammonium hydroxide required for applications in the electronics and semiconductor industries [9] [11].

Electrochemical oxidative coupling methods have also been developed for the synthesis of tetramethyl compounds [14]. These approaches offer environmental advantages as they can be conducted under mild conditions with reduced chemical waste [14]. For instance, an environment-friendly electrochemical synthesis method has been reported that utilizes commercially procured electrodes under mild conditions, achieving product purity up to 98.5% with yields over 45% [14]. Such methods are described as simple, clean, and suitable for industrial production compared to conventional chemical oxidation syntheses [14].

The selection of electrode materials, membrane types, and electrolyte compositions plays a crucial role in determining the efficiency and product quality of electrochemical synthesis approaches [5] [14]. Optimization of these parameters, along with careful control of current density and cell voltage, enables the development of efficient and scalable electrochemical processes for tetramethylammonium compound production [5] [14].

Recent advances in electrochemical technology have focused on improving energy efficiency, reducing environmental impact, and enhancing product purity [5] [9]. These developments have positioned electrochemical synthesis approaches as increasingly attractive options for both laboratory-scale and industrial-scale production of tetramethylammonium compounds [5] [9] [14].

Purification and Isolation Challenges in Tetramethylammonium Compound Production

The purification and isolation of tetramethylammonium compounds present significant challenges that must be addressed to ensure product quality and performance in various applications [10] [16]. These challenges arise from the chemical properties of tetramethylammonium compounds, the presence of impurities from synthesis reactions, and the specific requirements of end-use applications [10] [16].

Halide contamination represents a major purification challenge, particularly in applications requiring high-purity tetramethylammonium compounds [5] [10]. The presence of halide ions can adversely affect product performance in sensitive applications such as semiconductor manufacturing [5] [11]. Electrolysis with cation exchange membranes offers an effective approach to address this challenge, enabling the production of halide-free tetramethylammonium compounds [5]. The optimization of membrane selection and current efficiency parameters is crucial for the successful implementation of this purification strategy [5] [17].

ChallengePurification MethodTechnical ConsiderationsIndustrial Implementation
Halide contaminationElectrolysis with cation exchange membraneMembrane selection, current efficiency optimizationSpecialized electrolytic cells with optimized membrane configuration
Water content controlControlled drying processes, azeotropic distillationHygroscopic nature of tetramethylammonium compoundsVacuum drying systems with moisture monitoring
Separation from unreacted materialsPrecipitation with low polarity solvents (hexane, diethyl ether)Solubility differences between product and starting materialsSolvent recovery systems, filtration equipment
Crystallization difficultiesRecrystallization under specific temperature conditionsSolvent selection, temperature control, seeding techniquesIndustrial crystallizers with precise temperature control
Thermal stability during purificationLow-temperature processing techniquesTemperature monitoring, controlled heating/cooling ratesHeat exchangers with gradual temperature adjustment capabilities

The hygroscopic nature of tetramethylammonium compounds presents challenges in controlling water content during purification and storage [4] [17]. Tetramethylammonium chloride, for instance, is described as a hygroscopic colorless solid that readily absorbs moisture from the environment [4]. Controlled drying processes and azeotropic distillation techniques are employed to manage water content in the final product [17] [20]. Industrial implementation of these methods involves sophisticated vacuum drying systems with continuous moisture monitoring to ensure consistent product quality [17] [20].

Separation of tetramethylammonium compounds from unreacted starting materials and byproducts requires carefully designed purification strategies [3] [16]. Precipitation with low polarity solvents such as hexane or diethyl ether has proven effective in many cases [3]. This approach leverages the solubility differences between the tetramethylammonium product and the starting materials or impurities [3]. Industrial implementation involves solvent recovery systems and specialized filtration equipment to optimize process efficiency and minimize solvent consumption [16] [20].

Crystallization difficulties present another significant challenge in tetramethylammonium compound purification [6] [16]. The crystallization behavior of these compounds is influenced by factors such as solvent selection, temperature conditions, and the presence of impurities [6] [16]. Recrystallization under specific temperature conditions, often with careful control of cooling rates and the use of seeding techniques, can overcome these challenges [6] [16]. Industrial crystallizers with precise temperature control capabilities are employed to implement these techniques at scale [16] [20].

Thermal stability considerations during purification are particularly important for tetramethylammonium compounds [6] [7]. Excessive heating can lead to decomposition or unwanted side reactions, compromising product quality [6] [7]. Low-temperature processing techniques with careful temperature monitoring and controlled heating/cooling rates help maintain product integrity during purification operations [6] [7]. Heat exchangers with gradual temperature adjustment capabilities are utilized in industrial settings to implement these techniques effectively [17] [20].

Advanced purification methods have been developed to address specific challenges in tetramethylammonium compound production [10] [16]. For instance, the use of tetramethylammonium chloride and tetraethylammonium chloride has been found to drastically destabilize the tertiary structures of certain biomolecules, enhancing the formation of specific hybrids [10] [16]. This property has been leveraged in developing optimized hybridization-based purification methods for specific applications [10] [16].

XLogP3

0.3

Exact Mass

74.096974387 g/mol

Monoisotopic Mass

74.096974387 g/mol

Heavy Atom Count

5

UNII

H0W55235FC

Related CAS

14190-16-0 (sulfate[2:1])
15625-56-6 (tribromide)
1941-24-8 (nitrate)
2537-36-2 (perchlorate)
373-68-2 (fluoride)
4337-68-2 (triiodide)
64-20-0 (bromide)
75-57-0 (chloride)
75-58-1 (iodide)
75-59-2 (hydroxide)

Other CAS

12386-10-6
51-92-3
19269-48-8

Wikipedia

Tetramethylammonium

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, octahydrotriborate(1-) (1:1): INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types